1-Bromo-4-(propylsulfonyl)butane
Description
1-Bromo-4-(propylsulfonyl)butane (C₇H₁₅BrO₂S) is a brominated alkane derivative featuring a propylsulfonyl group (-SO₂C₃H₇) at the fourth carbon of a butane chain. This compound combines the reactivity of a bromoalkane with the polarity and electron-withdrawing nature of a sulfone group.
Properties
Molecular Formula |
C7H15BrO2S |
|---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
1-bromo-4-propylsulfonylbutane |
InChI |
InChI=1S/C7H15BrO2S/c1-2-6-11(9,10)7-4-3-5-8/h2-7H2,1H3 |
InChI Key |
YQZOHFKVAOVORD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)CCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(propylsulfonyl)butane can be synthesized through various methods. One common approach involves the reaction of 1-bromo-4-chlorobutane with sodium propylsulfonate under specific conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 1-Bromo-4-(propylsulfonyl)butane may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(propylsulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The propylsulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI). The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the propylsulfonyl group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 1-hydroxy-4-(propylsulfonyl)butane.
Oxidation: Oxidation of the propylsulfonyl group can lead to the formation of sulfonic acids.
Scientific Research Applications
1-Bromo-4-(propylsulfonyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of brominated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(propylsulfonyl)butane involves its interaction with nucleophiles and oxidizing agents. The bromine atom and the propylsulfonyl group play crucial roles in its reactivity. The compound can form intermediates that undergo further transformations, leading to the desired products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 1-bromo-4-(propylsulfonyl)butane with structurally related bromoalkanes and sulfones:
Notes:
- 1-Bromo-4-(propylsulfonyl)butane : The sulfonyl group increases polarity and molecular weight compared to ether or hydrocarbon analogs, leading to a higher estimated boiling point than 1-bromo-4-(tert-butoxy)butane. Its density is inferred to be higher due to the sulfone’s electron density.
- 1-Bromo-4-(tert-butoxy)butane : The tert-butoxy group introduces steric bulk but lacks the sulfone’s polarity, resulting in a lower boiling point .
- 1-Bromo-4-phenylbutane : The aromatic phenyl group enhances van der Waals interactions, contributing to a higher boiling point (265.2°C) despite a lower molecular weight than the sulfone analog .
Reactivity and Stability
- Nucleophilic Substitution: The bromine atom in 1-bromo-4-(propylsulfonyl)butane is highly susceptible to substitution reactions.
- Thermal Stability : Sulfones are generally thermally stable due to strong S=O bonds. This contrasts with ethers (e.g., 1-bromo-4-(tert-butoxy)butane), which may undergo cleavage under acidic conditions .
Research Findings and Group Contributions
- Group Additivity : The sulfone group (-SO₂R) significantly impacts thermodynamic properties. For example, sulfones exhibit higher heats of formation compared to ethers or thioethers due to their polarizable S=O bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
